

NC-R17 dosage and administration for laboratory research

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Compound of Interest		
Compound Name:	NC-R17	
Cat. No.:	B12379838	Get Quote

Application Notes and Protocols: NC-R17

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Abstract: This document provides detailed protocols and application notes for the use of **NC-R17**, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, in a laboratory research setting. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

NC-R17 is a potent and selective ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic development. These notes provide guidelines for the dosage and administration of **NC-R17** for in vitro and in vivo research applications.

Compound Information



Identifier	Value
Compound Name	NC-R17
Molecular Formula	C24H28N8O4
Molecular Weight	492.53 g/mol
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (≥50 mg/mL), less soluble in water (<1 mg/mL)
Storage	Store at -20°C, protect from light

In Vitro Dosage and Administration Cell Line IC50 Values

The half-maximal inhibitory concentration (IC50) of **NC-R17** was determined in various cancer cell lines using a standard cell viability assay (see Section 5.1).

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Adenocarcinoma	15.2
A549	Lung Carcinoma	28.7
U-87 MG	Glioblastoma	11.5
PC-3	Prostate Cancer	45.1

Recommended In Vitro Concentration Range

For most cell-based assays, a starting concentration range of 10-100 nM is recommended. A dose-response curve should be generated to determine the optimal concentration for specific cell lines and experimental conditions.

In Vivo Dosage and Administration Animal Model Efficacy Study



The in vivo efficacy of **NC-R17** was evaluated in a U-87 MG glioblastoma xenograft mouse model.

Parameter	Vehicle Control	NC-R17 (10 mg/kg)	NC-R17 (25 mg/kg)
Administration Route	Oral (p.o.)	Oral (p.o.)	Oral (p.o.)
Dosing Frequency	Daily	Daily	Daily
Mean Tumor Volume (Day 21)	1250 mm³	680 mm³	350 mm³
Tumor Growth Inhibition (%)	-	45.6%	72.0%
Mean Body Weight Change (%)	+2.5%	-1.8%	-4.5%

Recommended In Vivo Dosage

For xenograft mouse models, a dosage of 10-25 mg/kg administered daily by oral gavage is recommended as a starting point for efficacy studies.

Experimental Protocols Protocol: Cell Viability (MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of NC-R17 in culture medium and add to the wells. Include a DMSO vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
- $\bullet\,$ Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.



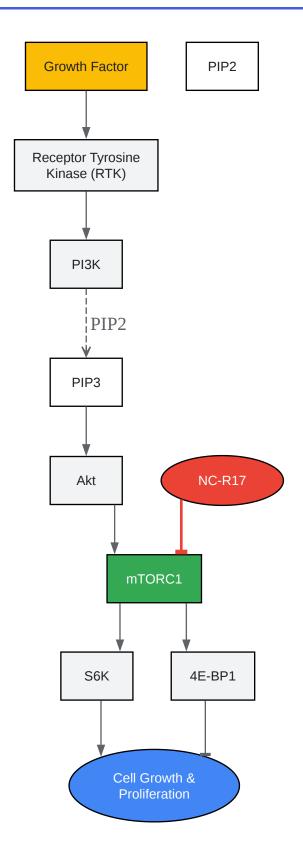
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol: Western Blot for mTOR Pathway Inhibition

- Cell Lysis: Treat cells with the desired concentration of NC-R17 for 2-4 hours. Lyse the cells
 in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 20-30 μg of protein per lane on an 8-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), and a loading control (e.g., β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

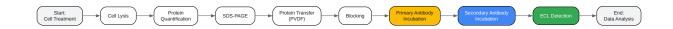




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Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of NC-R17.





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Caption: Experimental workflow for Western Blot analysis.

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